2-benzyl-3-[(E)-2-[(4-methylphenyl)methylidene]hydrazin-1-yl]quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-benzyl-3-[(E)-2-[(4-methylphenyl)methylidene]hydrazin-1-yl]quinoxaline is a complex organic compound known for its versatile applications in scientific research This compound features a quinoxaline core, which is a bicyclic structure composed of a benzene ring fused with a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzyl-3-[(E)-2-[(4-methylphenyl)methylidene]hydrazin-1-yl]quinoxaline typically involves the following steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of o-phenylenediamine with a diketone, such as benzil, under acidic conditions.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the quinoxaline derivative.
Formation of the Hydrazone: The final step involves the reaction of the quinoxaline derivative with 4-methylbenzaldehyde and hydrazine hydrate to form the hydrazone linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-benzyl-3-[(E)-2-[(4-methylphenyl)methylidene]hydrazin-1-yl]quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the hydrazone group into corresponding amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Benzyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Quinoxaline N-oxides.
Reduction: Amino derivatives of quinoxaline.
Substitution: Functionalized quinoxaline derivatives.
Scientific Research Applications
2-benzyl-3-[(E)-2-[(4-methylphenyl)methylidene]hydrazin-1-yl]quinoxaline has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new materials and catalysts.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 2-benzyl-3-[(E)-2-[(4-methylphenyl)methylidene]hydrazin-1-yl]quinoxaline exerts its effects involves several molecular targets and pathways:
Interaction with DNA: The compound can intercalate into DNA, disrupting replication and transcription processes.
Enzyme Inhibition: It may inhibit key enzymes involved in cellular metabolism, leading to cytotoxic effects.
Reactive Oxygen Species (ROS) Generation: The compound can induce the production of ROS, causing oxidative stress and cell damage.
Comparison with Similar Compounds
Similar Compounds
- 2-benzyl-3-[(E)-2-[(4-chlorophenyl)methylidene]hydrazin-1-yl]quinoxaline
- 2-benzyl-3-[(E)-2-[(4-nitrophenyl)methylidene]hydrazin-1-yl]quinoxaline
- 2-benzyl-3-[(E)-2-[(4-methoxyphenyl)methylidene]hydrazin-1-yl]quinoxaline
Uniqueness
2-benzyl-3-[(E)-2-[(4-methylphenyl)methylidene]hydrazin-1-yl]quinoxaline is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in solubility, stability, and interaction with biological targets compared to its analogs.
Biological Activity
2-benzyl-3-[(E)-2-[(4-methylphenyl)methylidene]hydrazin-1-yl]quinoxaline is a complex organic compound belonging to the quinoxaline class, which is recognized for its diverse biological activities and potential therapeutic applications. This compound features a unique structure that combines a quinoxaline core with a hydrazine moiety and a substituted benzyl group, potentially enhancing its biological efficacy compared to simpler derivatives.
- Molecular Formula : C23H20N4
- Molecular Weight : 352.44 g/mol
- IUPAC Name : 4-methylbenzaldehyde (3-benzyl-2-quinoxalinyl)hydrazone
Biological Activities
Quinoxaline derivatives, including this compound, exhibit a range of biological activities:
-
Anticancer Activity :
- Research indicates that quinoxaline derivatives can inhibit tumor cell proliferation. For example, compounds structurally related to this compound have shown significant cytotoxic effects against various cancer cell lines, including A431 human epidermoid carcinoma cells and MCF-7 breast cancer cells, with IC50 values in the low micromolar range .
- Antimicrobial Activity :
- Inhibition of Enzymes :
Structure-Activity Relationship (SAR)
The unique combination of functional groups in this compound is believed to enhance its biological activity. The presence of the hydrazine group and the substituted benzyl moiety contributes to its interaction with biological targets, increasing binding affinity and specificity.
Comparative Table of Related Compounds
Compound Name | Structure | Biological Activity |
---|---|---|
2-(4-Methylphenyl)quinoxaline | Similar core structure | Antimicrobial |
3-Benzylquinoxaline | Lacks hydrazine moiety | Antitumor |
6-Methoxyquinoxaline | Different substituent | Anti-inflammatory |
2-benzyl-3-(E)-[4-methylphenyl]hydrazone | Target compound | Anticancer, Antimicrobial |
Case Studies
- Anticancer Studies : A study evaluating various quinoxaline derivatives showed that those with similar structural features to this compound exhibited IC50 values ranging from 0.29 to 0.90 µM against HepG2 and Caco-2 cell lines, indicating strong anticancer potential comparable to doxorubicin .
- Antimicrobial Efficacy : In another study, synthesized quinoxalines were tested against bacterial strains such as Pseudomonas aeruginosa and Staphylococcus aureus, demonstrating significant inhibition at low concentrations (0.88 μg mm^-2), highlighting their potential as antimicrobial agents .
Properties
IUPAC Name |
3-benzyl-N-[(E)-(4-methylphenyl)methylideneamino]quinoxalin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4/c1-17-11-13-19(14-12-17)16-24-27-23-22(15-18-7-3-2-4-8-18)25-20-9-5-6-10-21(20)26-23/h2-14,16H,15H2,1H3,(H,26,27)/b24-16+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPAIPRXBGMUTJK-LFVJCYFKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=NNC2=NC3=CC=CC=C3N=C2CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=N/NC2=NC3=CC=CC=C3N=C2CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.